molecular formula C10H7F3N2O2 B15234094 Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate

Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B15234094
M. Wt: 244.17 g/mol
InChI Key: OOXOSMHUNGWKLQ-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate (CAS# 2105500-83-0) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a fused imidazo[1,5-a]pyridine scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities. The presence of the trifluoromethyl group is a critical design element, as this moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making it a key feature in modern agrochemicals and pharmaceuticals . Specifically, the imidazo[1,5-a]pyridine core is isosteric with the imidazo[1,2-a]pyridine ring system, a scaffold present in several marketed drugs and compounds under investigation for a range of therapeutic areas, including anti-cancer, anti-microbial, and anti-viral applications . The ester functional group at the 6-position provides a versatile handle for further synthetic modification, allowing researchers to readily generate a library of amide or carboxylic acid derivatives for structure-activity relationship (SAR) studies. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-8(16)6-2-3-7-4-14-9(10(11,12)13)15(7)5-6/h2-5H,1H3

InChI Key

OOXOSMHUNGWKLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=CN=C2C(F)(F)F)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-imidazole-4-carboxaldehyde with a trifluoromethyl-containing building block under acidic conditions . The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The trifluoromethyl group distinguishes the target compound from halogen- or aryl-substituted analogs. For example:

  • Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (Catalog 166787) replaces -CF₃ with bromine and introduces a 4-fluorophenyl group at position 2. This increases molecular weight (349.17 g/mol vs. ~294.21 g/mol estimated for the target compound) and alters electronic properties due to bromine’s polarizability .
Table 1: Substituent and Molecular Weight Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target: Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate* C₁₁H₈F₃N₂O₂ ~294.21 -CF₃ (C3), -COOCH₃ (C6)
Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate C₁₅H₁₀BrFN₂O₂ 349.17 -Br (C3), -COOCH₃ (C6), 4-F-Ph (C2)
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid C₉H₅BrF₃N₂O₂ 309.05 -CF₃ (C3), -COOH (C6), -Br (C1)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyltriazolo... C₂₇H₂₄N₄O₃ 452.50 Triazolo-pyrimidine core, -COOEt (C6)

Spectral and Physical Properties

  • IR Spectroscopy : The ester carbonyl (C=O) stretch in the target compound is expected near 1666 cm⁻¹, consistent with analogous esters (e.g., 1666 cm⁻¹ in ’s triazolopyrimidine ester) . The -CF₃ group may show strong C-F stretches between 1100–1250 cm⁻¹.
  • 1H-NMR: The methyl ester (-OCH₃) would resonate as a singlet near δ 3.9 ppm, distinct from ethyl esters (e.g., δ 1.23 and 4.14 ppm for -OCH₂CH₃ in ) .
  • Melting Points : While the target compound’s melting point is unreported, structurally related esters (e.g., ’s triazolopyrimidine, mp 206°C) suggest moderate thermal stability due to aromatic stacking and hydrogen bonding .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step strategies, such as:

  • Vilsmeier-Haack reaction for formylation of imidazo[1,5-a]pyridine intermediates (e.g., yielding aldehyde derivatives) .
  • Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups using palladium catalysts and boronic acids .
  • Knoevenagel condensation for cyclization, often requiring base catalysis (e.g., Cs₂CO₃) .
    Optimization : Adjusting solvent polarity (DMF for electrophilic bromination ), temperature control (room temp. for coupling reactions), and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling ). Yields improve with inert atmospheres (N₂) and purified intermediates via column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., trifluoromethyl (δ ~110-120 ppm in ¹³C) and ester carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Confirms functional groups (C=O stretch ~1720 cm⁻¹ for esters ).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., torsional angles in fused rings ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers via NOESY or COSY ).
  • Crystallographic Analysis : X-ray structures provide unambiguous confirmation of substituent positions, as seen in triazolopyridine derivatives .
  • Computational Modeling : DFT calculations predict NMR chemical shifts and optimize geometries for comparison with experimental data (not explicitly in evidence but inferred from standard practices).

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

  • Electrophilic Bromination Control : Use N-bromosuccinimide (NBS) in DMF to avoid over-halogenation .
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups during Suzuki coupling ).
  • Purification : Employ gradient elution in column chromatography to isolate trifluoromethylated products from byproducts .

Q. How is the compound’s reactivity exploited in medicinal chemistry applications?

  • Bioisosteric Replacement : The trifluoromethyl group enhances metabolic stability and lipophilicity, mimicking methyl or carbonyl groups in drug candidates .
  • Heterocyclic Functionalization : The imidazo[1,5-a]pyridine core serves as a scaffold for kinase inhibitors (e.g., CDK2 ).
  • Structure-Activity Relationship (SAR) : Modify the carboxylate moiety (e.g., ester → amide) to tune binding affinity, as demonstrated in triazolopyridine antifungals .

Methodological Insights from Evidence

  • Synthetic Yield Challenges : Low yields (e.g., 35% in Suzuki coupling ) highlight the need for optimized catalysts (e.g., Pd(OAc)₂ with ligand systems).
  • Reaction Mechanism Elucidation : Friedlander reaction mechanisms involve acid-catalyzed cyclization, with intermediates characterized via LC-MS .
  • Crystal Engineering : Weak C–H···O interactions in crystal structures inform solubility and formulation strategies .

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